N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide
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Overview
Description
N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide: is a chemical compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This compound, in particular, has a unique structure that combines a pyrido[1,2-a][1,4]diazepine ring system with a benzamide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide typically involves the following steps:
Formation of the Pyrido[1,2-a][1,4]diazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzamide Moiety: The benzamide group is introduced through an acylation reaction, where the pyrido[1,2-a][1,4]diazepine intermediate is reacted with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction control, scalability, and safety. Continuous flow synthesis has been successfully applied to the production of various benzodiazepines, including diazepam and its derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide moiety can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or diazepine derivatives.
Scientific Research Applications
N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on various biological systems, including its interaction with neurotransmitter receptors.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological effects.
Comparison with Similar Compounds
N-(2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide can be compared with other benzodiazepines such as diazepam, fludiazepam, and clonazepam
List of Similar Compounds
- Diazepam
- Fludiazepam
- Clonazepam
- Nitrazepam
- Oxazepam
Properties
CAS No. |
62175-93-3 |
---|---|
Molecular Formula |
C18H27N3O |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(2,4-dimethyl-1,3,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepin-4-yl)benzamide |
InChI |
InChI=1S/C18H27N3O/c1-18(19-17(22)15-8-4-3-5-9-15)13-20(2)12-16-10-6-7-11-21(16)14-18/h3-5,8-9,16H,6-7,10-14H2,1-2H3,(H,19,22) |
InChI Key |
LDRAFKATQVSWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC2CCCCN2C1)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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